Ethyl 4-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)piperazine-1-carboxylate is a complex organic compound with a molecular formula of C20H24N4O4. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a condensation reaction between 2-aminonicotinic acid and ethyl acetoacetate under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via a nucleophilic substitution reaction, where the naphthyridine core reacts with piperazine in the presence of a suitable base.
Esterification: The final step involves esterification to form the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the naphthyridine core.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents on the naphthyridine or piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Ethyl 4-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may target bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication and transcription.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt DNA synthesis, leading to bacterial cell death. In cancer cells, it may interfere with cell division and induce apoptosis.
Comparison with Similar Compounds
Similar Compounds
Nalidixic Acid: A related naphthyridine compound with antibacterial properties.
Ciprofloxacin: A fluoroquinolone antibiotic that also targets bacterial DNA gyrase.
Levofloxacin: Another fluoroquinolone with a similar mechanism of action.
Uniqueness
Ethyl 4-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)piperazine-1-carboxylate is unique due to its specific structural features, which may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds.
Properties
Molecular Formula |
C19H24N4O4 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
ethyl 4-(1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C19H24N4O4/c1-4-21-12-15(16(24)14-7-6-13(3)20-17(14)21)18(25)22-8-10-23(11-9-22)19(26)27-5-2/h6-7,12H,4-5,8-11H2,1-3H3 |
InChI Key |
RDMJNSIVOACPBF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CCN(CC3)C(=O)OCC |
Origin of Product |
United States |
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